molecular formula C7H6BrNO B8378753 3-Bromo-4-oxiranyl-pyridine

3-Bromo-4-oxiranyl-pyridine

Cat. No.: B8378753
M. Wt: 200.03 g/mol
InChI Key: XVAIFJPYXXRIPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-oxiranyl-pyridine is a multifunctional heterocyclic building block designed for advanced organic synthesis and drug discovery research. This compound features two highly reactive sites: a bromine atom at the pyridine's 3-position and an oxirane (epoxide) ring at the 4-position. The 3-bromopyridine moiety is a well-established scaffold in organic synthesis, known to participate as a substrate in pivotal cross-coupling reactions, including the Suzuki reaction for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation . This makes it an invaluable precursor for constructing biaryl systems and complex nitrogen-containing heterocycles. The primary research value of this compound lies in the synergistic reactivity of its two functional groups. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of both the bromine and the epoxide ring. The oxiranyl group serves as a versatile handle for ring-opening reactions with various nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of a 2-hydroxypropyl spacer with a modifiable terminus. This capability is particularly valuable in medicinal chemistry for linking pharmacophores or modulating the solubility and physicochemical properties of lead compounds. The presence of both a halogen and an epoxide on the same aromatic ring enables sequential and orthogonal functionalization strategies, facilitating the rapid generation of molecular complexity from a single, convenient starting material. Researchers can leverage this compound in the synthesis of pyrazolo[3,4-b]pyridines, a class of fused heterocycles with substantial documented pharmacological activities, including anticancer, antiviral, and antidepressant effects . Furthermore, its structure suggests potential application as a key intermediate in developing covalent enzyme inhibitors or functionalized materials. This compound is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C7H6BrNO

Molecular Weight

200.03 g/mol

IUPAC Name

3-bromo-4-(oxiran-2-yl)pyridine

InChI

InChI=1S/C7H6BrNO/c8-6-3-9-2-1-5(6)7-4-10-7/h1-3,7H,4H2

InChI Key

XVAIFJPYXXRIPF-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=C(C=NC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituents are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
3-Bromo-4-oxiranyl-pyridine Br (3), Oxirane (4) C₇H₆BrNO ~200.04 (estimated) Epoxide group for ring-opening reactions
4-Amino-3-bromopyridine Br (3), NH₂ (4) C₅H₅BrN₂ 173.01 Amino group enables nucleophilic substitution
2-Bromo-3-methylpyridine Br (2), CH₃ (3) C₆H₆BrN 172.03 Methyl group enhances lipophilicity
4-Bromo-3-methoxypyridine Br (4), OCH₃ (3) C₆H₆BrNO 204.03 Methoxy group directs electrophilic substitution
3-Bromo-4-(pyrrolidine-1-carbonyl)pyridine Br (3), Pyrrolidine carbonyl (4) C₁₀H₁₁BrN₂O 263.12 Carbonyl group facilitates cross-coupling

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: Bromopyridines with electron-withdrawing groups (e.g., 4-Amino-3-bromopyridine) are pivotal in kinase inhibitor synthesis .
  • Material Science : Methoxy and carbonyl-substituted bromopyridines serve as ligands in catalytic systems .
  • Limitations : The high reactivity of oxirane-containing bromopyridines may necessitate stabilization strategies (e.g., low-temperature storage) .

Preparation Methods

Direct Bromination of 4-Oxiranyl-pyridine

A plausible route involves brominating 4-oxiranyl-pyridine at the 3-position. The CN104130183A patent demonstrates that pyridine bromination using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) achieves moderate yields (85–98.4% purity) under controlled temperatures (85–120°C). For 4-oxiranyl-pyridine, however, the epoxide’s sensitivity to acidic conditions necessitates careful optimization.

Reaction Conditions

  • Substrate : 4-Oxiranyl-pyridine

  • Brominating Agent : 40% HBr with 30% H₂O₂

  • Temperature : 85–100°C (to minimize epoxide ring-opening)

  • Solvent : Water or polar aprotic solvents (e.g., dichloromethane)

  • Yield : ~70–80% (estimated based on analogous reactions).

Bromination Prior to Epoxidation

An alternative approach involves brominating 4-vinylpyridine at the 3-position, followed by epoxidation of the vinyl group. The CN104945314A patent highlights a two-step process for 3-bromo-4-methylpyridine, where hydrogenation and bromination are sequentially applied. Adapting this:

  • Bromination of 4-Vinylpyridine :

    • Use HBr/H₂O₂ under 20–30°C to yield 3-bromo-4-vinylpyridine.

    • Challenge : Competing bromination at the vinyl group may occur, requiring stoichiometric control.

  • Epoxidation of 3-Bromo-4-vinylpyridine :

    • Employ meta-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C.

    • Yield : ~65–75% (extrapolated from similar epoxidations).

Epoxidation Methodologies

Direct Epoxidation of 3-Bromo-4-vinylpyridine

The vinyl group in 3-bromo-4-vinylpyridine can be converted to an epoxide using oxidizing agents. The ACS Publications study on pyridyl group reactions notes that surface oxygen atoms (O(ad)) facilitate nucleophilic attacks, suggesting that epoxidation via peroxides is feasible.

Optimized Protocol

ParameterValue
Substrate3-Bromo-4-vinylpyridine
Oxidizing AgentmCPBA (1.2 equiv)
SolventCH₂Cl₂
Temperature0°C → RT (12 h)
Yield72% (estimated)

Epoxide Stability Considerations

Epoxides are prone to ring-opening under acidic or basic conditions. The CN104130183A patent’s workup steps (e.g., NaOH neutralization and sodium sulfite washes) must be modified to avoid hydrolysis of the oxirane group. Recommendations:

  • Use mild bases (e.g., NaHCO₃) for pH adjustment.

  • Limit reaction times at elevated temperatures (>50°C).

Alternative Routes via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A disconnection strategy could involve coupling 3-bromopyridine with an oxirane-containing boronic acid. The ACS JOC study on benzofuropyridines demonstrates the efficacy of Pd/XPhos catalysts for forming C–O bonds.

Proposed Reaction

3-Bromopyridine+Oxiranyl-B(OH)2Pd/XPhos, KOtBu3-Bromo-4-oxiranyl-pyridine\text{3-Bromopyridine} + \text{Oxiranyl-B(OH)}_2 \xrightarrow{\text{Pd/XPhos, KO}^t\text{Bu}} \text{this compound}

Challenges :

  • Oxiranyl boronic acids are synthetically challenging to prepare.

  • Competing homocoupling of the boronic acid may reduce yields.

Ullmann-Type Coupling

The ACS JPCC study on 3-bromopyridine reactions on Cu(100) surfaces highlights the formation of pyridyl intermediates via C–Br bond cleavage. This suggests that copper-mediated coupling could attach oxirane groups.

Conditions :

  • Catalyst : CuI/1,10-phenanthroline

  • Ligand : Trans-1,2-diaminocyclohexane

  • Base : Cs₂CO₃

  • Solvent : DMSO, 110°C, 24 h

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Direct BrominationSimple, one-potEpoxide instability70–80%
Bromination/EpoxidationHigh regioselectivityMulti-step, purification65–75%
Suzuki CouplingModularityLimited boronic acid availability50–60% (est.)
Ullmann CouplingRobust C–O bond formationHigh temperatures, long times40–55%

Q & A

Q. What role does this compound play in designing kinase inhibitors?

  • Answer: Its pyridine core acts as a hinge-binding motif in kinase active sites. Bromine and oxiranyl groups enable covalent bonding with cysteine residues (e.g., in p38 MAPK inhibitors) .

Data Contradiction Analysis

Q. Why do coupling reactions yield divergent regioselectivity in different studies?

  • Answer: Contradictions arise from solvent-dependent electronic effects. Polar aprotic solvents (e.g., DMSO) stabilize charge-separated transition states, favoring meta products, while non-polar solvents (e.g., toluene) favor steric-controlled para substitution .

Q. How to reconcile conflicting DFT and experimental UV-Vis spectra for this compound?

  • Answer: Include solvent effects (e.g., PCM model) and vibronic coupling in DFT simulations. Experimental spectra often exhibit bathochromic shifts due to solvent polarization .

Methodological Tables

Synthetic Method Key Conditions Reference
Bromination with NBSAcetonitrile, 0°C, 12 h
Ni-catalyzed couplingBipyridine ligand, DMF, 80°C
Baeyer-Villiger oxidationm-CPBA, CH₂Cl₂, -20°C
Characterization Technique Critical Parameters
XRDResolution < 0.8 Å, low-temperature data collection
¹H NMRDeuterated DMSO, 500 MHz
DFT (B3LYP/6-311+G**)Solvent: Chloroform, SMD model

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.